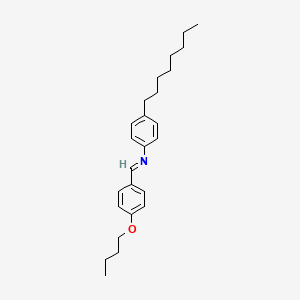

p-Butoxybenzylidene p-octylaniline

Übersicht

Beschreibung

P-Butoxybenzylidene p-octylaniline is a chemical compound with the molecular formula C25H35NO . It has a molecular weight of 365.5515 .

Molecular Structure Analysis

The molecular structure of p-Butoxybenzylidene p-octylaniline consists of a benzylidene attached to an octylaniline and a butoxy group . More detailed structural analysis would require specific spectroscopic data .Physical And Chemical Properties Analysis

P-Butoxybenzylidene p-octylaniline has a molecular weight of 365.5515 . Other physical and chemical properties such as boiling point, density, and pKa are predicted to be 493.1±38.0 °C, 0.94±0.1 g/cm3, and 4.27±0.50 respectively .Wissenschaftliche Forschungsanwendungen

Methods of Application

Deuterium relaxation experiments were conducted at 38.4 MHz from 29.9 to 44.3°C on BBOA, which had been deuterated in the aniline ring and along the octyl chain. The Jeener–Broekaert pulse sequence was utilized to determine the spectral densities of motion, ( J_1(\omega) ) and ( J_2(\omega) ), and by rotating the sample at different angles to the external magnetic field, information about the frequency dependence of ( J_0 ) was obtained .

Results: The study reported the first measurements of the spectral density parameter ( J_0 ) at frequencies other than zero, contributing to a deeper understanding of the molecular motions in liquid crystals .

Shear Mechanical Properties of Liquid-Crystal Films

Methods of Application

The shear mechanical properties of BBOA films were measured, revealing a solid-like response well above the bulk A-B transition temperature. The in-plane shear modulus and shear dissipation were found to exhibit a strong frequency dependence in both A and B phases .

Results: The findings indicated that films two molecules thick showed anomalous behavior at much higher temperatures compared to thicker films, providing valuable data on the mechanical behavior of thin liquid-crystal films .

Acoustic Shear Wave Propagation in Smectic Materials

Application Summary

Methods of Application: The study focused on the angular dependence of the two propagating shear waves in the smectic B material BBOA, providing a unique perspective on the acoustic properties of these materials .

Results: The research contributed to the understanding of how acoustic shear waves interact with the structured phases of liquid crystals, which is important for the development of acoustic devices and sensors .

Surface Tension Measurements in Liquid Crystals

Methods of Application

Surface tension was measured using vibrating membranes in BBOA liquid crystals. The technique involved observing the frequency of a vibrating membrane that spans a liquid crystal film, which is related to the surface tension of the film .

Results: The measurements provided valuable data on the surface tension properties of BBOA in different smectic phases, which is crucial for applications in display technologies and other devices utilizing liquid crystals .

Optical Properties Under Electric Fields

Methods of Application

An electric field was applied to fluorinated BBOA smectic films, and the changes in structural and optical properties were observed. This included monitoring the birefringence and layer spacing changes under varying electric field strengths .

Results: The study found that electric fields could significantly alter the optical properties of BBOA, leading to potential improvements in the design and function of LCDs and other related technologies .

Acoustic Wave Technology in Smectic Materials

Methods of Application

The research focused on the angular dependence of acoustic shear wave propagation in smectic BBOA materials. This involved measuring the speed and attenuation of shear waves as they travel through the material at different angles .

Results: The findings contribute to the understanding of acoustic wave interactions with structured liquid crystal phases, which is beneficial for the development of new acoustic wave devices and sensors .

Thermal Diffusivity Anisotropy

Methods of Application

The anisotropy of thermal diffusivity in BBOA was measured using a temperature wave method. This involved analyzing the propagation of temperature waves through the material and measuring the thermal diffusivity components along and perpendicular to the director .

Results: The results showed that the thermal diffusivity component along the director (( \alpha_{\parallel} )) is considerably larger than that perpendicular to the director (( \alpha_{\perp} )), in all mesophases, including nematic, smectic A, smectic B, and smectic G phases .

Conformational Analysis

Application Summary

Methods of Application: AM1 calculations were performed to examine the molecular structure and conformational properties of BBOA in the crystalline state and at temperatures of the crystal → nematic and nematic → isotropic liquid phase transitions .

Results: The study provided insights into the conformational changes that occur during phase transitions, which is important for the design of materials with specific molecular orientations and properties .

Spectral Density Measurements in Liquid Crystals

Methods of Application

Deuterium relaxation experiments were carried out at 38.4 MHz on BBOA, which had been deuterated in the aniline ring and along the octyl chain. The Jeener–Broekaert pulse sequence was used to determine the spectral densities of motion ( J_1(\omega) ) and ( J_2(\omega) ), and by rotating the sample at different angles to the external magnetic field, information about the frequency dependence of ( J_0 ) was obtained .

Results: This study reported the first measurements of the spectral density parameter ( J_0 ) at frequencies other than zero, enhancing the understanding of molecular motions in liquid crystals .

Eigenschaften

IUPAC Name |

1-(4-butoxyphenyl)-N-(4-octylphenyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35NO/c1-3-5-7-8-9-10-11-22-12-16-24(17-13-22)26-21-23-14-18-25(19-15-23)27-20-6-4-2/h12-19,21H,3-11,20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KELVVZFTTYSOQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Butoxybenzylidene p-octylaniline | |

CAS RN |

39777-26-9 | |

| Record name | p-Butoxybenzylidene p-octylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039777269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

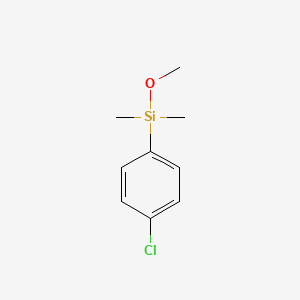

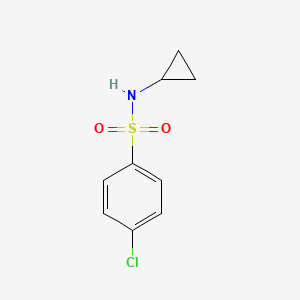

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

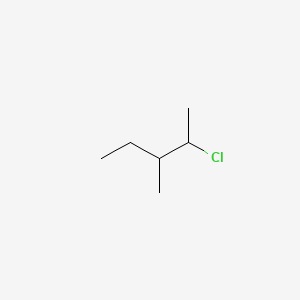

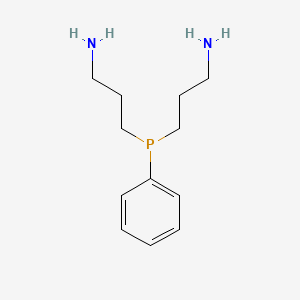

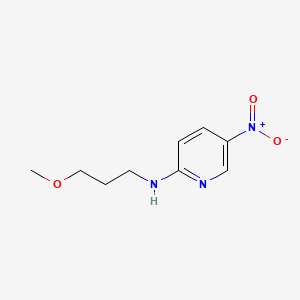

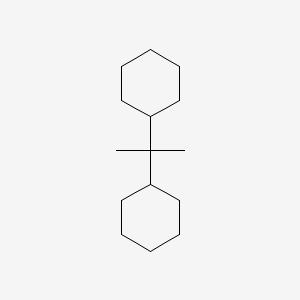

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S-cis)-(+)-Tetrahydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B1597346.png)